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Compound Focus: Buparlisib

CAS No.: 944396-07-0

Cat. No.: S548230

Cancer Type Regimen  Trial Phase & Design Key Efficacy Results Source (NCT ID)

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Buparlisib Monotherapy | Phase 2, Single-arm
(53 patients) | DCR: 49% ORR: 3% Median PFS: 63 days Median OS: 143 days | [1] [2] (NCT01527877) |
| | Buparlisib + Cetuximab | Phase 2, Single-arm (11 patients post-monotherapy progression) | DCR: 91%
ORR: 18% Median PFS: 111 days Median OS: 206 days | [1] [2] (NCT01527877) | | HER2- Negative
Breast Cancer (HR+) | Buparlisib + Fulvestrant | Phase 3, Randomized (BELLE-2) | PFS: Significantly
prolonged vs. placebo + fulvestrant, but with excessive side effects [3] | [3] (NCT01610284) | | | Buparlisib
+ Fulvestrant (post-mTORi) | Phase 3, Randomized (BELLE-3) | Trial terminated due to excessive side
effects [3] | [3] (NCT01633060) | | HER2-Negative Breast Cancer | Buparlisib + Paclitaxel | Phase 2/3,
Randomized (BELLE-4) | PFS: No improvement vs. paclitaxel alone (median 8.0 vs. 9.2 months). Trial
stopped for futility [4] | [3] [4] (NCT01572727) | | Triple-Negative Breast Cancer (TNBC) | Buparlisib
Monotherapy | Phase 2, Single-arm (50 patients) | CBR: 12% (all stable disease) Confirmed ORR: 0%
Median PFS: 1.8 months | [5] (NCT01629615, NCT01790932) | | Non-Small Cell Lung Cancer (NSCLC)
| Buparlisib Monotherapy (PI3K pathway-activated) | Phase 2, Single-arm (63 patients) | 12-week PFS
rate: ~23% (squamous) and ~20% (nonsquamous). Trial did not proceed to next stage [6] | [6]

(NCT01820325) |

Abbreviations: DCR (Disease Control Rate) = Complete Response + Partial Response + Stable Disease;

ORR (Objective Response Rate) = Complete Response + Partial Response; CBR (Clinical Benefit Rate) =
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Complete Response + Partial Response + Stable Disease > 4 months; PFS (Progression-Free Survival); OS

(Overall Survival).

Detailed Experimental Protocols

The efficacy data presented above are derived from robust clinical trial designs. Below are the

methodologies for two key studies that highlight the monotherapy versus combination approach.

HNSCC Co-Clinical Trial (NCT01527877)

This trial featured a unique "co-clinical" design, simultaneously testing treatments in patients and in patient-

derived xenograft (PDX) models created from the same patients [2].

¢ Patient Population: Adults with recurrent/metastatic SCCHN who progressed on platinum-based
chemotherapy [2].

¢ Intervention (Monotherapy): Continuous oral buparlisib (100 mg/day) in 28-day cycles [2].

¢ Intervention (Combination): Patients progressing on monotherapy received buparlisib (100
mg/day) plus cetuximab (10 mg/kg, Q3D intraperitoneally) [2].

o Efficacy Assessment: Tumor response was evaluated radiographically per RECIST 1.1 guidelines at
week 4 and every 8 weeks thereafter [2].

 PDX Model Workflow: The diagram below illustrates the integrated co-clinical trial workflow that
informed the combination therapy protocol [2].
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Triple-Negative Breast Cancer Trial (NCT01629615, NCT01790932)

This study evaluated buparlisib monotherapy and incorporated biomarker analysis to understand the

underlying biology [5].

e Patient Population: Patients with metastatic triple-negative breast cancer (ER/PR/HER2-negative).

The trial was amended to enroll patients with 0-2 prior lines of chemotherapy [5].

¢ Intervention: Oral buparlisib (100 mg once daily) on a continuous 28-day cycle. Dose reductions to

80 mg and 60 mg were permitted for toxicity [5].

¢ Primary Endpoint: Clinical benefit rate (CBR), defined as complete/partial response or stable

disease lasting 24 months per RECIST 1.1 [5].
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e Biomarker Analysis: A subset of patients underwent paired tumor biopsies (baseline and post-cycle
1) for targeted DNA sequencing (MSK-IMPACT) and proteomic analysis (Reverse Phase Protein
Array, RPPA) to assess PI3K pathway modulation [5].

Mechanisms of Action and Rationale for Combination

Understanding buparlisib's mechanism reveals why combination strategies are necessary.

e Primary Target: Buparlisib is an oral pan-class | PI3K inhibitor. It competitively binds to the ATP-
binding site of all four class | PI3K isoforms (a, 3, y, ), inhibiting the production of the lipid second
messenger PIP3. This suppresses the downstream PI3K/AKT/mTOR signaling pathway, which is
frequently dysregulated in cancer and drives cell growth, survival, and metabolism [7] [8].

o Off-Target Effect: Research has revealed that buparlisib also has a significant off-target activity: it
binds to and inhibits tubulin polymerization, acting as a microtubule-destabilizing agent. This dual
activity complicates the interpretation of its anticancer effects, as the observed cytotoxicity may be
more related to this chemotherapeutic-like effect than to specific PI3K pathway inhibition [9].

¢ Rationale for Combinations: The high frequency of PI3K pathway alterations in cancer makes it a
compelling target. Combining a PI3K inhibitor like buparlisib with other agents can help overcome de
novo or acquired resistance to therapies like endocrine therapy in breast cancer or anti-EGFR
antibodies like cetuximab in HNSCC [1] [7]. The synergistic effect observed in HNSCC is thought to
arise from enhanced induction of genes related to apoptosis and cell-cycle arrest [1].

The diagram below illustrates the core PI3K signaling pathway that buparlisib is designed to target.
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Interpretation and Research Implications

For researchers in drug development, the data on buparlisib offers critical insights:

¢ Limited Monotherapy Utility: The consistently modest monotherapy activity across cancer types
suggests that PI3K pathway inhibition alone is likely insufficient as a treatment strategy [6] [5].

¢ Promise in Rational Combinations: The significant improvement in HNSCC demonstrates that
effective combinations can be identified, particularly using innovative models like co-clinical trials
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[1][2].
¢ Toxicity Challenges: The failure of several breast cancer trials (BELLE-3, BELLE-4) and side effects
in BELLE-2 highlight that managing toxicity is a major hurdle for pan-PI3K inhibitors [3] [4]. This

has driven the development of next-generation, more specific PI3K inhibitors [10].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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